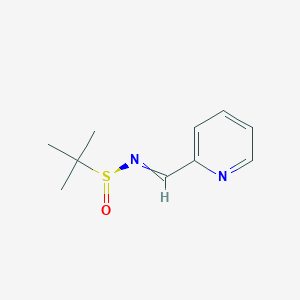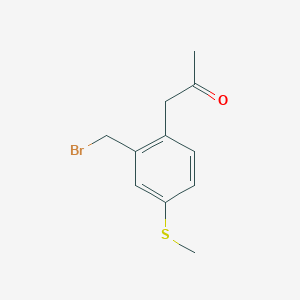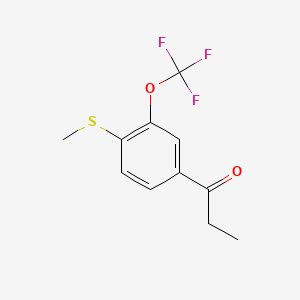
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an ethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-(3-chloropropyl)benzene, difluoromethoxybenzene, and ethoxybenzene.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in the development of new pharmaceuticals and as a tool for studying biological processes.
Medicine: Its unique chemical structure makes it a potential candidate for drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: This compound has a similar structure but with a fluorine atom instead of an ethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group, which imparts different chemical properties.
1-(3-Chloropropyl)piperidine: This compound has a piperidine ring instead of a benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H15ClF2O2 |
|---|---|
Peso molecular |
264.69 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-1-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-11-8-9(4-3-7-13)5-6-10(11)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
Clave InChI |
UQUZYINBCMPKNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCCCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


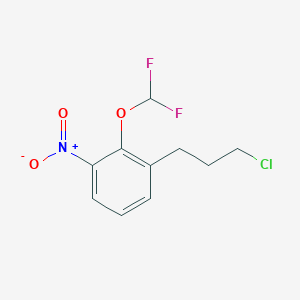
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

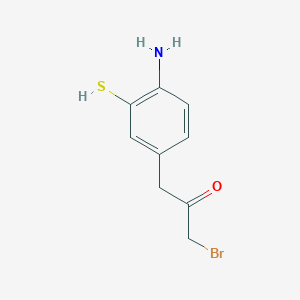
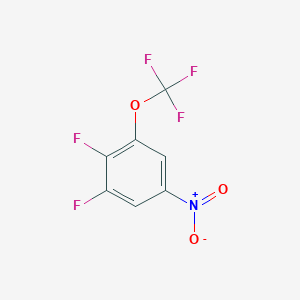
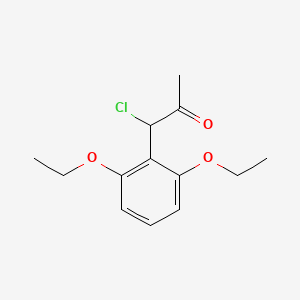
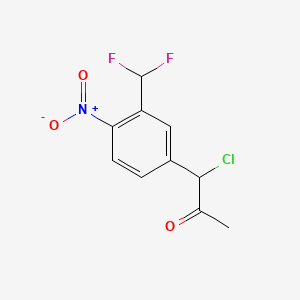
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)


